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molecular formula C14H13ClN2O2 B8324724 Ethyl 2-chloro-4-benzylpyrimidine-5-carboxylate

Ethyl 2-chloro-4-benzylpyrimidine-5-carboxylate

Cat. No. B8324724
M. Wt: 276.72 g/mol
InChI Key: YGPYGOLRNIYETI-UHFFFAOYSA-N
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Patent
US05852028

Procedure details

The title compound was prepared as described in Example 18, but employing a solution of ethyl 2-chloro-4-benzylpyrimidine-5-carboxylate (0.34 g, 1.2 mmol) and hydrazine (0.2 g, 6.1 mmol) in THF resulting in a 99% yield (0.33 g, oil); GC/MS, 272(M+).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:4][N:3]=1.[NH2:20][NH2:21]>C1COCC1>[NH:20]([C:2]1[N:7]=[C:6]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:4][N:3]=1)[NH2:21]

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)CC1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=C(C(=N1)CC1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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